Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate
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Overview
Description
Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, a triazole ring, and a methyl ester group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group.
Thiophene Derivative Preparation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Triazole Ring Formation: The triazole ring is often introduced using a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Esterification: The final esterification step involves reacting the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-tert-butyl-1,2,3-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate: Similar structure but with a different triazole isomer.
Ethyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-furan-3-ylacetate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)16-8-14-15-12(16)20-10(11(17)18-4)9-5-6-19-7-9/h5-8,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLWSSLGEYACJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NN=C1SC(C2=CSC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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